molecular formula C7H6BrN3 B1372441 7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1190927-76-4

7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B1372441
Key on ui cas rn: 1190927-76-4
M. Wt: 212.05 g/mol
InChI Key: WYUKTKNVSDKFCY-UHFFFAOYSA-N
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Patent
US08987250B2

Procedure details

To a vial flushed with argon was added 4-bromo-2-hydrazinylpyridine (1.88 g, 10 mmol) and acetic acid (2.5 mL). The mixture was refluxed at 125° C. under argon for 16 hours. After cooling to room temperature, acetic acid was distilled off, and to the residue was added saturated NaHCO3 (150 mL) and DCM (150 mL). The aqueous layer was extracted with DCM, the organic extracts were combined, dried over MgSO4, and concentrated to give the product. 1H NMR (400 MHz, CDCl3) δ 7.95-7.90 (m, 1H), 7.73 (d, J=7.3 Hz, 1H), 6.94 (dd, J=7.3, 1.7 Hz, 1H), 2.74 (s, 3H).
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:8][NH2:9])[CH:3]=1.[C:10](O)(=O)[CH3:11]>>[Br:1][C:2]1[CH:7]=[CH:6][N:5]2[C:10]([CH3:11])=[N:9][N:8]=[C:4]2[CH:3]=1

Inputs

Step One
Name
Quantity
1.88 g
Type
reactant
Smiles
BrC1=CC(=NC=C1)NN
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a vial flushed with argon
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
DISTILLATION
Type
DISTILLATION
Details
acetic acid was distilled off
ADDITION
Type
ADDITION
Details
to the residue was added saturated NaHCO3 (150 mL) and DCM (150 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the product

Outcomes

Product
Name
Type
Smiles
BrC1=CC=2N(C=C1)C(=NN2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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